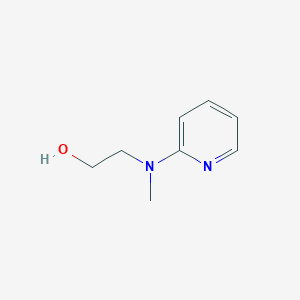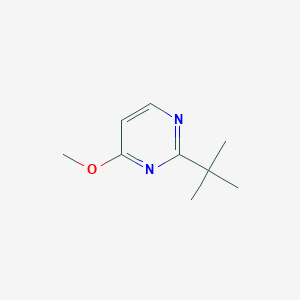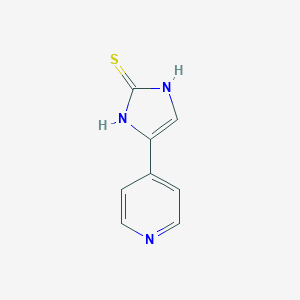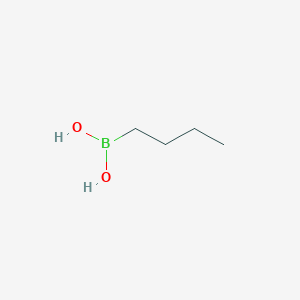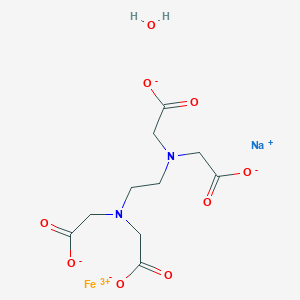![molecular formula C10H14O2 B128929 (1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one CAS No. 147729-86-0](/img/structure/B128929.png)
(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one is a chemical compound with the molecular formula C10H14O2. It is commonly known as the "Ketene Acetal" and is widely used in scientific research. 2.1]oct-6-en-3-one.
Mecanismo De Acción
The mechanism of action of ((1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one is complex and varies depending on the application. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers in the reaction substrate. In the development of new pharmaceuticals, it can act as a precursor to biologically active compounds or as a pharmacophore itself. In materials science, it can be used as a building block in the synthesis of polymers and other materials.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of ((1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one are largely dependent on the specific application. In organic synthesis, it is generally considered to be non-toxic and non-hazardous. However, in the development of new pharmaceuticals, the compound may exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. In materials science, the compound may exhibit unique physical and chemical properties, such as high thermal stability and low toxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ((1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one in lab experiments include its high yield and purity, its versatility as a reagent and building block, and its relatively low toxicity. However, the limitations of using the compound include its high cost and the need for specialized equipment and expertise to handle and synthesize the compound.
Direcciones Futuras
There are many future directions for the research and development of ((1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one. Some potential areas of research include the development of new pharmaceuticals and materials, the optimization of the synthesis method for higher yield and purity, and the exploration of the compound's unique physical and chemical properties. In addition, the compound may have applications in the field of green chemistry, as it can be synthesized from renewable resources and is relatively non-toxic.
Métodos De Síntesis
The synthesis of ((1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one involves the reaction of a ketene with an aldehyde or ketone. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate. The reaction proceeds via a cyclic intermediate and results in the formation of the desired product. The yield of the reaction is typically high, and the purity of the product can be easily verified using analytical techniques, such as NMR spectroscopy.
Aplicaciones Científicas De Investigación
((1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of heterocyclic compounds. It is also used as a building block in the synthesis of natural products, such as terpenes and steroids. In addition, ((1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one is used in the development of new pharmaceuticals, agrochemicals, and materials science.
Propiedades
Número CAS |
147729-86-0 |
|---|---|
Nombre del producto |
(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
Fórmula molecular |
C10H14O2 |
Peso molecular |
166.22 g/mol |
Nombre IUPAC |
(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C10H14O2/c1-6(2)10-8(11)5-7-3-4-9(10)12-7/h3-4,6-7,9-10H,5H2,1-2H3/t7-,9+,10+/m0/s1 |
Clave InChI |
JDRWTSJKFNIUKF-FXBDTBDDSA-N |
SMILES isomérico |
CC(C)[C@H]1[C@H]2C=C[C@H](O2)CC1=O |
SMILES |
CC(C)C1C2C=CC(O2)CC1=O |
SMILES canónico |
CC(C)C1C2C=CC(O2)CC1=O |
Sinónimos |
8-Oxabicyclo[3.2.1]oct-6-en-3-one,2-(1-methylethyl)-,(1R,2S,5R)-rel-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



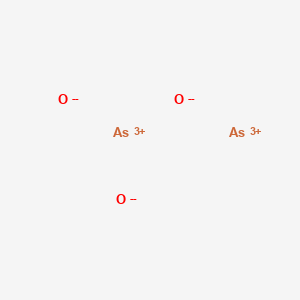
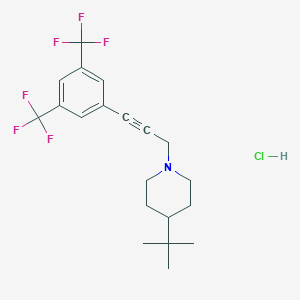
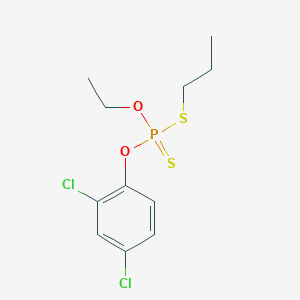
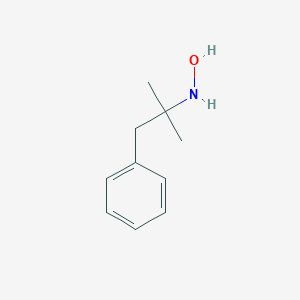
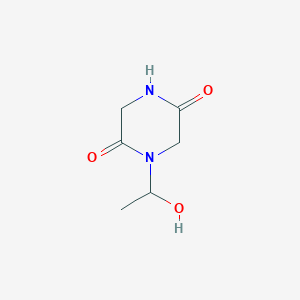
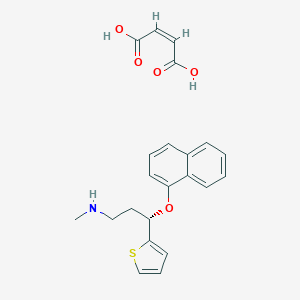
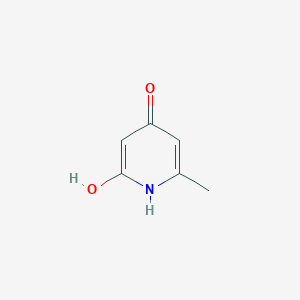
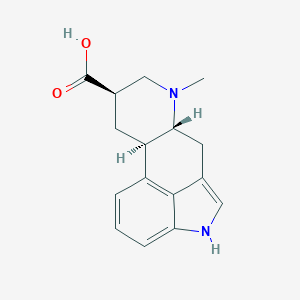
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)](/img/structure/B128865.png)
